1,5-Dimethoxyanthracene
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,5-dimethoxyanthracene |
InChI |
InChI=1S/C16H14O2/c1-17-15-7-3-5-11-10-14-12(9-13(11)15)6-4-8-16(14)18-2/h3-10H,1-2H3 |
InChI Key |
AHQUJJBQQIJCIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=CC3=C(C=CC=C3OC)C=C21 |
Canonical SMILES |
COC1=CC=CC2=CC3=C(C=CC=C3OC)C=C21 |
Origin of Product |
United States |
Contextual Significance in Aromatic Systems Chemistry
Aromatic systems, characterized by their planar, cyclic, and conjugated structures, form a cornerstone of organic chemistry. Anthracene (B1667546), a three-ring aromatic hydrocarbon, is a fundamental building block in this field. The introduction of substituents onto the anthracene core, such as the methoxy (B1213986) groups in 1,5-dimethoxyanthracene, profoundly alters its electronic and steric properties.
The positioning of these methoxy groups at the 1 and 5 positions is of particular significance. These positions are part of the outer benzene (B151609) rings of the anthracene system. The electron-donating nature of the methoxy groups can influence the electron density distribution across the entire π-system, which in turn affects the molecule's reactivity, photophysical behavior, and potential for intermolecular interactions. This strategic substitution allows for the fine-tuning of the molecule's properties for specific applications in materials science and organic electronics.
Overview of Research Trajectories for Anthracene Derivatives
Research into anthracene (B1667546) derivatives has followed several key trajectories, driven by their versatile properties and potential applications. sciengine.com Initially valued as precursors for dyes, their utility has expanded significantly. wikipedia.orgacs.org
A major area of investigation is their use in organic electronics . Due to their inherent fluorescence and semiconducting properties, anthracene derivatives are prime candidates for materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sciengine.comwikipedia.org The planar structure of the anthracene core facilitates π-π stacking, which is crucial for charge transport in electronic devices. wikipedia.org Scientists have explored how modifying the anthracene skeleton with different functional groups can tune the emission color, improve quantum efficiency, and enhance charge carrier mobility. sciengine.com
Another significant research direction is in the development of chemosensors . The fluorescent properties of many anthracene derivatives can be quenched or enhanced in the presence of specific analytes, making them useful for detection and sensing applications. Furthermore, the ability of the anthracene core to interact with biomolecules like DNA has spurred investigations into their potential biological and medicinal applications. acs.org
The synthesis of these tailored anthracene derivatives remains a dynamic field of study. Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the anthracene framework, allowing for precise control over the final molecule's properties. sciengine.com
Scope and Academic Relevance of 1,5 Dimethoxyanthracene Studies
Strategic Approaches to Anthracene Core Functionalization
The construction of the this compound scaffold can be approached in two primary ways: by direct functionalization of a pre-formed anthracene or anthraquinone (B42736) core, or by cyclization of precursors that already contain the methoxy (B1213986) groups in the correct orientation.
A common and direct strategy to functionalize the anthracene core at the 1 and 5 positions is through electrophilic bromination. This approach introduces bromine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions, such as methoxylation.
The direct bromination of anthracene typically yields 9,10-dibromoanthracene (B139309) as the major product due to the high reactivity of the central ring. researchgate.net Therefore, achieving 1,5-disubstitution requires carefully controlled reaction conditions or the use of a different starting material, such as 1,5-dibromoanthracene-9,10-dione. beilstein-journals.org The synthesis of 1,5-dibromoanthracene (B1284092) can be achieved by dissolving anthracene in a solvent like chloroform (B151607) or carbon tetrachloride and treating it with bromine under controlled, often low-temperature, conditions to favor substitution on the outer rings. researchgate.net This intermediate, 1,5-dibromoanthracene, serves as a key precursor for the synthesis of various elongated polycyclic aromatic hydrocarbons and other derivatives. researchgate.netwikipedia.org
With 1,5-dibromoanthracene in hand, the methoxy groups can be introduced via a copper(I)-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation or Ullmann-type reaction. chem-station.comyoutube.com This reaction involves treating the dibromo derivative with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), in the presence of a copper catalyst. beilstein-journals.org
The mechanism involves the formation of a copper(I) methoxide species, which then reacts with the aryl bromide. chem-station.com Traditional Ullmann conditions often require stoichiometric amounts of copper and high temperatures (frequently over 200°C) in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). chem-station.com However, modern advancements have led to the development of more efficient catalytic systems. These systems use soluble copper catalysts, often supported by ligands like diamines, amino acids, or bipyridyls, which allow the reaction to proceed at lower temperatures with greater efficiency. masterorganicchemistry.comslideshare.netnih.gov The choice of catalyst, ligand, solvent, and base is crucial for optimizing the yield and minimizing side reactions. cdnsciencepub.comlibretexts.org
An alternative and powerful strategy for synthesizing substituted anthracenes involves the reduction of a corresponding anthraquinone. wikipedia.org This method is advantageous because the carbonyl groups at positions 9 and 10 protect these sites, directing electrophilic substitution to the outer rings. researchgate.netwikipedia.org
The synthesis of this compound via this route begins with 1,5-dihydroxyanthraquinone, a compound also known as Anthrarufin. libretexts.orgalfa-chemistry.com Anthrarufin can be prepared on a large scale by the condensation of meta-hydroxybenzoic acid in a molten mixture of aluminum chloride and sodium chloride at high temperatures (170-210°C). youtube.com Once formed, the hydroxyl groups of Anthrarufin are methylated to yield 1,5-dimethoxyanthraquinone (B1606935). This methylation is a standard ether synthesis. A patent describes the hydrolysis of a 1,5-/1,8-dimethoxyanthraquinone mixture, implying the feasibility of the reverse methylation reaction. tcichemicals.com
The final step is the reduction of the 1,5-dimethoxyanthraquinone to the target this compound. Several reducing agents are effective for this transformation. researchgate.net Common reagents include:
Sodium borohydride (B1222165) (NaBH₄): Often used in an alkaline medium, NaBH₄ is a versatile reagent for reducing anthraquinones to the corresponding anthracenes, sometimes in a single step. youtube.com
Lithium aluminum hydride (LAH): A more powerful reducing agent, LAH has been successfully used to reduce highly substituted anthraquinones to anthracenes in very good yields (81-90%). researchgate.net
Zinc Dust: Reduction with zinc dust in the presence of a base like sodium hydroxide (B78521) (NaOH) or an amine like pyridine (B92270) is a classic method for converting anthraquinones to anthracenes. researchgate.netwikipedia.org
Hydriodic Acid and Phosphorus: This mixture is a potent reducing system capable of converting substituted anthraquinones to 9,10-dihydroanthracenes.
Clemmensen and Wolff-Kishner Reductions: These classic reactions convert ketones to alkanes (or in this case, quinones to the aromatic system). The Clemmensen reduction uses zinc amalgam and hydrochloric acid under acidic conditions, while the Wolff-Kishner reduction uses hydrazine (B178648) and a strong base under basic conditions. These methods are complementary, allowing for the reduction of substrates that are either acid- or base-sensitive.
Further functionalization of the this compound core can be achieved through alkylation and arylation reactions. While specific examples starting from this compound are not extensively documented, general methods for functionalizing the anthracene skeleton are well-established and applicable. wikipedia.org
Alkylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. Another approach is reductive alkylation, which has been used to prepare various anthracene derivatives.
Arylation: Modern cross-coupling reactions are the preferred methods for arylation. Palladium-catalyzed C-H arylation allows for the direct formation of C-C bonds between the anthracene core and an aryl group, often directed by a functional group already on the molecule. The Meerwein arylation provides a route to 9-aryl- and 9,10-diarylanthracenes. For arylating halo-substituted anthracenes, the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an arylboronic acid with an aryl halide, is a highly effective and versatile method. researchgate.net
Advanced Synthetic Route Optimization and Reaction Conditions Analysis
Optimizing the synthesis of this compound, particularly in the copper-catalyzed methoxylation step, is critical for achieving high yields and purity. This involves a careful analysis of reaction parameters such as the choice of solvent and catalyst system.
The efficiency of Ullmann-type couplings is highly dependent on the reaction medium. The solvent plays a crucial role in the solubility of the reactants and the stability and activity of the copper catalyst. Studies have shown that polar aprotic solvents generally give superior results compared to nonpolar solvents.
A comparative analysis of solvents for copper-catalyzed Ullmann cross-coupling reactions highlights this trend:
| Solvent | Yield (%) |
| Toluene (B28343) | 79% |
| Benzene (B151609) | 68% |
| DMF | 99% |
| THF | 98% |
| Water | 97% |
| This interactive table is based on data for a model C-C Ullmann coupling reaction, illustrating the significant impact of solvent choice on reaction yield. Polar solvents like DMF and THF provided excellent returns. |
Beyond the solvent, the nature of the copper catalyst and any associated ligands is paramount. While early Ullmann reactions used stoichiometric copper powder, modern methods employ catalytic amounts of copper(I) or copper(II) salts, often in conjunction with a ligand. chem-station.com Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, diamines, and various amino acids can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, often allowing for milder conditions. youtube.commasterorganicchemistry.com For instance, the use of deep eutectic solvents (DES) has been shown to facilitate ligand-free Ullmann aminations, suggesting the solvent itself can play a stabilizing role. cdnsciencepub.com Catalyst systems can range from simple copper(I) iodide (CuI) with a base like potassium carbonate (K₂CO₃) to complex, pre-formed copper-ligand complexes designed for high activity and selectivity. masterorganicchemistry.comlibretexts.org
Temperature and Stoichiometry Control in Halogenation
The halogenation of this compound is a critical transformation for introducing further functionality. The control of temperature and stoichiometry is paramount in achieving the desired regioselectivity and preventing over-halogenation. While specific experimental data for the halogenation of this compound is not extensively detailed in the reviewed literature, general principles of electrophilic aromatic substitution on activated anthracene systems provide valuable guidance.
For the bromination of activated aromatic compounds, N-bromosuccinimide (NBS) is a commonly employed reagent. organic-chemistry.orgbeilstein-journals.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is often carried out in a suitable solvent, and the stoichiometry of NBS is carefully controlled to favor mono-substitution. Temperature plays a crucial role; lower temperatures generally enhance selectivity, while elevated temperatures can lead to multiple substitutions or side reactions. For instance, in the bromination of other activated anthracenes, reactions are often conducted at or below room temperature to control the reaction's exothermicity and improve selectivity.
Similarly, for chlorination, N-chlorosuccinimide (NCS) is a widely used reagent. organic-chemistry.orgcommonorganicchemistry.comisca.me The control of stoichiometry is equally important to direct the chlorination to the desired position and avoid the formation of polychlorinated products. The reaction temperature is a key variable, with milder conditions typically favoring higher selectivity. In some cases, a catalyst may be required for less reactive aromatic systems. commonorganicchemistry.com
Table 1: General Conditions for Halogenation of Activated Aromatic Rings
| Reagent | Target Halogen | Typical Solvents | General Temperature Conditions | Stoichiometry Control |
| N-Bromosuccinimide (NBS) | Bromine | Carbon tetrachloride, Acetonitrile, DMF | 0°C to reflux | Crucial for monosubstitution |
| N-Chlorosuccinimide (NCS) | Chlorine | Acetic acid, Dichloromethane | Room temperature to elevated temperatures | Essential to control the degree of chlorination |
This table presents generalized conditions and should be optimized for the specific substrate, this compound.
Mechanistic Insights into Synthesis Pathways
The synthesis of the this compound core and its subsequent halogenation proceeds through well-established mechanistic pathways in organic chemistry.
The formation of the anthracene skeleton can be achieved through various methods, including Friedel-Crafts reactions and cyclodehydration reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov In a Friedel-Crafts approach, a suitable benzene derivative can be acylated or alkylated, followed by cyclization to form the tricyclic anthracene ring system. The methoxy groups, being electron-donating, activate the aromatic rings and direct the electrophilic substitution to specific positions. The intramolecular cyclization step is often promoted by a strong acid. beilstein-journals.org
The halogenation of this compound is a classic example of an electrophilic aromatic substitution reaction. The methoxy groups are ortho, para-directing and strongly activating, making the anthracene nucleus highly susceptible to electrophilic attack. The mechanism involves the generation of an electrophilic halogen species (e.g., Br⁺ from NBS or Cl⁺ from NCS), which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent loss of a proton from the ring restores aromaticity and yields the halogenated product. The positions most susceptible to attack are the electronically enriched ones, primarily the 9 and 10 positions due to the stabilization of the intermediate by the entire aromatic system, followed by the positions ortho and para to the methoxy groups.
Comparative Analysis of Synthetic Efficiencies and Scalability
The choice of a synthetic route for this compound and its derivatives is often a trade-off between efficiency, scalability, and the availability of starting materials. Several synthetic strategies have been developed for substituted anthracenes, each with its own set of advantages and limitations. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net
One common approach involves the reduction of the corresponding 1,5-dimethoxyanthraquinone . beilstein-journals.orgresearchgate.net This method is advantageous because it allows for the introduction of substituents onto the anthraquinone core, which is often more straightforward to synthesize and functionalize. The subsequent reduction to the anthracene can be achieved with various reducing agents. The efficiency of this route depends on the yields of both the anthraquinone synthesis and the final reduction step. For large-scale synthesis, the cost and handling of the reducing agents are important considerations.
Friedel-Crafts reactions followed by cyclization offer a direct way to construct the anthracene framework. beilstein-journals.orgbeilstein-journals.orgnih.gov The efficiency of this method is influenced by the yields of the acylation/alkylation and cyclization steps. Lewis acids are typically required as catalysts, which can sometimes lead to issues with waste disposal and catalyst recovery on a larger scale. However, for certain substrates, this can be a highly efficient and convergent approach.
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized aromatic compounds, including anthracene derivatives. beilstein-journals.orgnih.gov These methods often offer high efficiency and functional group tolerance. However, the cost of the metal catalysts and ligands, as well as the need for sometimes stringent reaction conditions, can be a drawback for large-scale production.
Cycloaddition Reactions
Anthracenes are well-known for their participation in cycloaddition reactions, and this compound is no exception. These reactions provide a powerful method for constructing complex six-membered ring systems in a controlled manner. researchgate.net
Diels-Alder Reactions with Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. masterorganicchemistry.com For anthracenes, this reaction typically occurs across the central 9,10-positions. However, the presence of substituents can alter this reactivity. researchgate.net
When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of more than one constitutional isomer (regioisomer) is possible. youtube.com In the case of substituted anthracenes, the regioselectivity of the Diels-Alder reaction is a subject of considerable interest. orientjchem.org Studies on 1,5-disubstituted anthracenes have demonstrated that it is possible to direct the [4+2] cycloaddition to the terminal 1,4-positions by installing electron-donating substituents on those rings, a reversal of the typical 9,10-selectivity. researchgate.net This atypical regioselectivity is guided by the electronic effects of the substituents. researchgate.net
The regiochemical outcome can be predicted by analyzing the frontier molecular orbitals (FMO) of the reactants. chemtube3d.com Specifically, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the preferred orientation. The reaction favors the alignment where the atoms with the largest orbital coefficients on the HOMO of the diene and the LUMO of the dienophile overlap. youtube.comchemtube3d.com For a diene with an electron-donating group like a methoxy group, the largest coefficient on the HOMO is typically at the end of the diene system, influencing where the new bonds form. chemtube3d.com
A study involving the Diels-Alder reaction between this compound and various alkynes showed a distinct preference for the formation of specific regioisomers. The reaction with methyl propiolate, for instance, yielded two main products, demonstrating this regioselective nature.
Table 1: Diels-Alder Reactions of this compound with Alkynes
| Dienophile | Products | Ratio (Product 1 : Product 2) | Isolated Yield | Reference |
|---|---|---|---|---|
| Methyl propiolate | Regioisomeric cycloadducts | 1 : 1.2 | 85% | researchgate.net |
| Methyl phenylpropiolate | Regioisomeric cycloadducts | 1 : 1.3 | 86% | researchgate.net |
Table based on data from Diels-Alder reactions between 1,5-disubstituted anthracenes and alkynes conducted in toluene at 150 °C. researchgate.net
The rate of a normal-demand Diels-Alder reaction is generally increased by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.comresearchgate.net The two methoxy groups on this compound are strong EDGs. They increase the energy of the HOMO of the anthracene system, which reduces the energy gap between the diene's HOMO and the dienophile's LUMO, thereby accelerating the reaction. researchgate.net
These EDGs were instrumental in a strategy designed to reverse the typical regioselectivity of anthracene cycloadditions. By enhancing the nucleophilicity of the terminal rings, the methoxy groups make the 1,4-cycloaddition pathway competitive with the conventional 9,10-cycloaddition. researchgate.net
The Diels-Alder reaction is generally considered a concerted process, meaning the two new sigma bonds are formed in a single transition state. orientjchem.org This mechanism proceeds through a six-centered transition state. orientjchem.org However, variations exist, including unsymmetrical transition states with partial charge development or stepwise mechanisms involving diradical intermediates. orientjchem.orgacs.org
Frontier Molecular Orbital (FMO) theory is the most widely accepted model for explaining the reactivity and selectivity in Diels-Alder reactions. researchgate.net The reaction is governed by the interaction between the HOMO of the electron-rich diene (this compound) and the LUMO of the electron-poor dienophile. researchgate.net Computational studies using Density Functional Theory (DFT) have become essential for analyzing these reactions, allowing for detailed examination of transition state geometries and activation energies to rationalize and predict experimental outcomes. nih.govnih.gov These studies confirm that for 1,5-disubstituted anthracenes, the reaction proceeds via a normal electron demand with a polar character. researchgate.net
Photoinduced Cycloadditions
Beyond thermally driven Diels-Alder reactions, anthracenes can undergo [4+4] photocycloadditions, particularly dimerization. wikipedia.org This reaction is initiated by the absorption of light, which excites one anthracene molecule. This excited molecule then reacts with a ground-state molecule to form a covalently bound dimer, creating an eight-membered ring. researchgate.netwikipedia.org The connection happens exclusively between the 9,10-positions of the two anthracene molecules. researchgate.net While specific studies on this compound are not prevalent, the general mechanism for anthracene is well-established and serves as a model. wikipedia.orgresearchgate.net This photodimerization is often reversible, with the monomer being regenerated upon irradiation at a different wavelength or by other stimuli, making it a photochromic system. researchgate.net
Oxidation and Reduction Pathways
The electron-rich nature of this compound also influences its susceptibility to oxidation and reduction.
Oxidation of anthracenes typically occurs at the central 9,10-positions to yield anthraquinones. researchgate.net This transformation can be achieved using various oxidizing agents. For instance, anthracene can be oxidized to 9,10-anthraquinone using ammonium (B1175870) cerium(IV) nitrate (B79036) or with a V₂O₅/SiO₂ catalyst. researchgate.netoc-praktikum.de In a related process, the oxidation of anthracene-derived polyarenes with metal-mediated oxidants has been shown to produce unusual dearomatized dimers. nih.gov For this compound, oxidation would be expected to yield 1,5-dimethoxyanthraquinone. The synthesis of related 1,5-diphenoxy anthraquinone from 1,5-dinitroanthraquinone (B1294578) highlights that functionalization at these positions is a key route to substituted anthraquinone derivatives. google.com
Reduction of the anthracene core typically involves the hydrogenation of the central ring. This process disrupts the aromaticity of that ring but leaves the terminal rings intact. Given the stability of the aromatic system, these reactions require specific catalysts and conditions. A two-step reduction of a related anthraquinone derivative using sodium dithionite (B78146) followed by methylation is a known method to produce the corresponding hydroquinone. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The electronic properties conferred by the two methoxy groups on the anthracene skeleton play a crucial role in directing electrophilic and nucleophilic substitution reactions, enabling the regioselective functionalization of the molecule.
A significant challenge in anthracene chemistry is the selective functionalization of the terminal rings over the more reactive 9,10-positions of the central ring. nih.gov Research has demonstrated that the presence of strong electron-donating groups, such as methoxy groups at the 1- and 5-positions, can reverse this typical reactivity pattern. nih.gov This allows for the regioselective functionalization of the terminal rings of this compound. nih.gov
This regioselectivity has been successfully exploited in [4+2]-cycloaddition reactions. nih.gov For instance, the reaction of this compound with dienophiles like dimethyl fumarate, maleic anhydride (B1165640), and N-phenylmaleimide proceeds selectively at the 1,4-positions of a terminal ring. nih.gov This strategy provides a direct route to 1,4-cycloadducts, which can be further elaborated. nih.gov
Similarly, electrophilic substitution reactions on this compound also exhibit a preference for the terminal rings. nih.gov This is a departure from the typical behavior of anthracenes, where electrophilic attack occurs at the central ring. msu.edu The ability to direct functionalization to the terminal rings opens up new avenues for the synthesis of novel anthracene-based structures.
The following table illustrates the regioselective functionalization of this compound.
| Reaction Type | Reagent | Position of Functionalization | Reference |
| [4+2]-Cycloaddition | Dimethyl Fumarate | 1,4-positions (Terminal Ring) | nih.gov |
| [4+2]-Cycloaddition | Maleic Anhydride | 1,4-positions (Terminal Ring) | nih.gov |
| [4+2]-Cycloaddition | N-Phenylmaleimide | 1,4-positions (Terminal Ring) | nih.gov |
| Electrophilic Substitution | Electrophile | Terminal Ring | nih.gov |
The unusual regioselectivity observed in the reactions of this compound has been rationalized through mechanistic and computational studies. nih.gov The electron-donating methoxy groups at the 1- and 5-positions significantly alter the electronic distribution within the anthracene system. nih.gov
Computational studies, specifically density functional theory (DFT) calculations, have shown that these substituents increase the energy of the highest occupied molecular orbital (HOMO) and localize the largest orbital coefficients at the 1,4-positions of the terminal rings. nih.gov In electrophilic aromatic substitution, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a carbocation intermediate. uci.edu The localization of the HOMO at the terminal rings makes these positions more nucleophilic and thus more susceptible to electrophilic attack. nih.govlibretexts.org
The transition states for these reactions are highly asynchronous, leading to the kinetically favored formation of the 1,4-adducts in cycloaddition reactions and the corresponding substitution products in electrophilic substitutions. nih.gov This overriding of the typical thermodynamic and kinetic factors that favor reaction at the central ring is a key finding in understanding the reactivity of substituted anthracenes. nih.gov
In the context of nucleophilic aromatic substitution, while not directly studied for this compound, the presence of electron-donating groups generally deactivates the ring towards nucleophilic attack unless a strong electron-withdrawing group is also present to stabilize the intermediate Meisenheimer complex. libretexts.org
Radical Ion Pair Formation and Dynamics
The photophysical and photochemical properties of this compound, like other aromatic hydrocarbons, are intrinsically linked to the formation and dynamics of radical ion pairs, particularly in the context of photoinduced electron transfer (PET). mdpi.com
When this compound interacts with a suitable electron acceptor or donor molecule upon photoexcitation, an electron can be transferred, leading to the formation of a radical ion pair. nsc.ruias.ac.in This pair consists of the this compound radical cation and the acceptor radical anion, or the this compound radical anion and the donor radical cation. nsc.runih.gov
The formation of these radical ion pairs can lead to the generation of excited complexes known as exciplexes, which have distinct luminescent properties. nsc.ru Studies on the anthracene-N,N'-dimethylaniline (DMA) system in nonpolar solvents have shown that the recombination of radiation-generated geminate radical ion pairs results in exciplex formation. nsc.ru This process competes with the formation of exciplexes through bulk diffusion-controlled reactions of the excited molecule. nsc.ru
The dynamics of these radical ion pairs, including their formation, separation, and recombination, are influenced by factors such as the solvent polarity and the energetic driving force of the electron transfer process. ias.ac.inacs.org The stability and lifetime of the charge-separated state are crucial for applications in areas like solar energy conversion and photocatalysis. ias.ac.in In some cases, the formation of intramolecular dimer radical ions can occur, where the charge is localized over a pair of aromatic rings. nih.govresearchgate.net
The study of these fundamental processes provides a deeper understanding of the excited-state behavior of this compound and its potential applications in photochemistry and materials science.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a fundamental tool for the precise determination of the molecular framework of 1,5-dimethoxyanthracene by probing the magnetic environments of its constituent protons and carbon atoms.
Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum is characterized by a series of signals corresponding to the aromatic carbons and a distinct signal for the methoxy (B1213986) carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy substituents and their position on the anthracene (B1667546) ring system. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets. careerendeavour.com Predicted ¹³C NMR data for a related compound in dimethyl sulfoxide (B87167) (DMSO) shows a range of chemical shifts for the carbon atoms. np-mrd.org
Table 1: Predicted ¹³C NMR Chemical Shifts for a Substituted Anthracene Derivative in DMSO
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 103.15 - 176.56 |
| Methoxy Carbon | ~55-60 (Typical Range) |
Note: The table is based on predicted data for a related structure and a typical range for methoxy carbons. Actual experimental values for this compound may vary.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of its functional groups. The FT-IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the C-O stretching of the ether linkages, typically in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the anthracene core appear in the 1600-1450 cm⁻¹ region. The presence and pattern of these absorption bands confirm the key functional groups of the molecule. For instance, studies on similar aromatic compounds have identified characteristic vibrational modes. nih.govresearchgate.net A study on 1,5-pentanedithiol (B1584520) showed strong CH₂ asymmetric and symmetric stretching vibrational modes at 2927 and 2851 cm⁻¹, respectively. researchgate.net
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Ether) | 1250 - 1000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the precise molecular weight of this compound and to gain insight into its fragmentation pathways under ionization. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molar mass of the compound. Analysis of the fragmentation pattern can reveal the loss of methyl groups (-CH₃) or methoxy groups (-OCH₃), providing further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. While specific data for this compound is not available, the principles of mass spectrometry are universally applied for the characterization of organic compounds. nih.gov
Electronic Absorption Spectroscopy for Ground State Transitions
Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by π-π* transitions characteristic of the anthracene aromatic system. The positions and intensities of the absorption bands are influenced by the methoxy substituents.
Solvatochromism refers to the change in the position, intensity, and shape of an absorption band in response to the polarity of the solvent. uctm.edu Such studies on this compound can provide insights into the nature of its electronic excited states. A positive solvatochromic shift (a shift to longer wavelengths or lower energy with increasing solvent polarity) would indicate that the excited state is more polar than the ground state. Conversely, a negative solvatochromic shift suggests a less polar excited state. While specific solvatochromic data for this compound is not detailed in the provided results, studies on similar anthracene derivatives often exhibit solvatochromic behavior. mdpi.comnih.govresearchgate.net For example, a study of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone showed an unusual blue shift (negative solvatochromism) with increasing solvent polarity. nih.gov
Photophysical Phenomena and Excited State Dynamics
Fluorescence Emission Characteristics and Quenching Mechanisms
While anthracene (B1667546) compounds are well-known for their intense fluorescence, the specific fluorescence quenching mechanisms for 1,5-dimethoxyanthracene are not extensively detailed in readily available literature. In general, the fluorescence of anthracene derivatives can be quenched through various processes, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent ground-state complex), and photoinduced electron transfer (PET). mdpi.com PET is a common quenching pathway when electron-donating or electron-accepting molecules are present, leading to the formation of charge-transfer states. mdpi.com
An exciplex is an excited-state complex formed between an electron donor and an electron acceptor, which is characterized by a broad, structureless, and red-shifted emission compared to the fluorescence of the individual molecules. nih.gov While the formation of exciplexes is a well-documented phenomenon for many anthracene derivatives, particularly in the presence of electron donors like aromatic amines, specific studies detailing the exciplex formation and dissociation dynamics involving this compound were not found in the surveyed literature. The methoxy (B1213986) groups at the 1 and 5 positions act as electron-donating substituents, which would influence the electron-donor/-acceptor properties of the anthracene core and thus its propensity to form exciplexes. acs.org
The molecular environment, particularly solvent polarity, can significantly impact the fluorescence properties of a molecule, including its quantum yield and lifetime. evidentscientific.com This solvatochromism is particularly pronounced in molecules where the dipole moment changes upon excitation. For 1,5-disubstituted anthracene dyes, a clear dependence of the fluorescence quantum yield (Φf) on the solvent polarity has been demonstrated. Research on a series of 1,5-disubstituted anthracenes, including amino and isocyano derivatives, shows a general trend where the quantum yield decreases as the solvent polarity increases. researchgate.net This behavior is often attributed to the stabilization of a more polar excited state in polar solvents, which can open up non-radiative decay pathways, thus reducing fluorescence efficiency. nih.gov
A study on related 1,5-disubstituted anthracene derivatives provides insight into this phenomenon. The fluorescence quantum yields for these compounds were measured in various solvents and plotted against the empirical solvent polarity parameter ET(30). This plot shows a distinct trend of decreasing quantum efficiency with increasing solvent polarity. researchgate.net
Table 1: Dependence of Fluorescence Quantum Yield (Φf) of 1,5-Disubstituted Anthracene Dyes on Solvent Polarity ET(30)
This table is based on data for 1,5-disubstituted anthracene derivatives, illustrating a general trend expected for compounds like this compound. The specific values are for closely related analogues.
| Solvent | ET(30) (kcal/mol) | Fluorescence Quantum Yield (Φf) for 1,5-DAA* | Fluorescence Quantum Yield (Φf) for 1,5-ICAA** |
|---|---|---|---|
| Hexane | 31.0 | ~0.45 | ~0.30 |
| Toluene (B28343) | 33.9 | ~0.48 | ~0.32 |
| Dioxane | 36.0 | ~0.55 | ~0.28 |
| Chloroform (B151607) | 39.1 | ~0.40 | ~0.18 |
| Acetone | 42.2 | ~0.25 | ~0.05 |
| Acetonitrile | 45.6 | ~0.20 | ~0.04 |
| DMSO | 45.1 | ~0.22 | ~0.02 |
| Methanol | 55.4 | ~0.10 | ~0.01 |
*1,5-Diaminoanthracene (DAA) **1-Amino-5-isocyanoanthracene (ICAA) Data derived from graphical representations in Nagy et al. researchgate.net
Excited State Complexes and Their Photochemistry
Detailed studies on the specific photochemistry of excited-state complexes involving this compound are not prominently featured in the available scientific literature. The photochemistry of such complexes, once formed, would likely involve pathways such as charge separation and recombination, or subsequent chemical reactions initiated by the charge-transfer state.
Excitonic Coupling in Multi-Chromophoric Systems
Excitonic coupling occurs when two or more chromophores are in close proximity, leading to the delocalization of the excited state over the interacting units. This phenomenon is critical in understanding the photophysics of molecular aggregates and multi-chromophoric systems. However, research specifically investigating excitonic coupling in systems covalently or non-covalently incorporating the this compound unit could not be located for this review.
Photooxidation and Singlet Oxygen Generation Research
Anthracene and its derivatives are known to undergo photooxidation in the presence of light and oxygen. nih.gov The primary mechanism involves the reaction with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. The anthracene derivative can act as a photosensitizer, absorbing light and transferring energy to ground-state triplet oxygen (³O₂) to generate ¹O₂. Subsequently, the anthracene moiety can act as a chemical trap for the generated singlet oxygen. ias.ac.in
The reaction typically proceeds via a [4+2] cycloaddition across the 9 and 10 positions of the anthracene core to form a stable endoperoxide. rsc.org This process disrupts the aromatic π-system, leading to a loss of fluorescence, a phenomenon often referred to as photobleaching.
Table 2: General Reactivity of Anthracene Derivatives with Singlet Oxygen
This table describes the general photooxidation process applicable to the anthracene core of this compound, based on studies of related compounds.
| Reactant | Process | Product | Key Observation |
|---|---|---|---|
| Anthracene Derivative + hν | Excitation & Intersystem Crossing | Triplet State Anthracene | - |
| Triplet State Anthracene + ³O₂ | Energy Transfer (Sensitization) | Ground State Anthracene + ¹O₂ | Generation of singlet oxygen |
| Ground State Anthracene + ¹O₂ | [4+2] Cycloaddition | 9,10-Endoperoxide | Loss of fluorescence (photobleaching) |
Studies on alkoxy-substituted anthracenes, such as 9,10-diethoxyanthracene, have quantified photooxidation quantum yields, demonstrating that these reactions can be efficient. cdnsciencepub.com The electron-donating methoxy groups in this compound are expected to make the anthracene ring electron-rich, potentially enhancing its reactivity towards singlet oxygen. The formation of the corresponding 1,5-dimethoxy-9,10-endoperoxide would be the expected product. Some anthracene endoperoxides can also release singlet oxygen upon thermal or photo stimulation, making them potential carriers for this reactive species. nih.govnih.gov
Triplet-Triplet Annihilation Processes in Energy Transfer Studies
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which can then fluoresce. nih.gov This "photon upconversion" process is of great interest for applications in solar energy and bioimaging. Anthracene derivatives, particularly 9,10-diphenylanthracene (B110198) (DPA), are benchmark compounds used as the annihilator/emitter in TTA-UC systems. nih.govmdpi.com However, specific studies employing this compound in TTA energy transfer research were not found. The triplet state energy and lifetime are critical parameters for a successful annihilator, and while these have been extensively studied for DPA, they have not been reported for the 1,5-dimethoxy derivative in the reviewed literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,5-dimethoxyanthracene. These calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. ekb.eg DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. ekb.eg Various functionals, such as B3LYP and CAM-B3LYP, are employed in DFT calculations to approximate the exchange-correlation energy, which is a key component of the total energy. karazin.ua
A critical aspect of understanding a molecule's reactivity and electronic properties lies in its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com For anthracene (B1667546) derivatives, the extended π-conjugation significantly influences these orbitals. researchgate.net DFT calculations can accurately predict the energies of the HOMO, LUMO, and the resulting energy gap.
Table 1: Frontier Molecular Orbital (FMO) Data from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. numberanalytics.com |
Studies on related anthracene derivatives have shown that the presence and position of substituents, such as methoxy (B1213986) groups, can significantly alter the electronic properties and the HOMO-LUMO gap. researchgate.net For instance, DFT calculations have been used to study how different substituents on an anthracene core affect its electronic structure in neutral, anionic, and cationic forms. researchgate.net
Aromaticity Analysis and Stability Predictions
Aromaticity is a key concept in organic chemistry that describes the increased stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. masterorganicchemistry.com For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and obey Hückel's rule, which states that it must have 4n+2 π-electrons, where n is a non-negative integer. masterorganicchemistry.comleah4sci.com Anthracene, the core of this compound, is an aromatic compound.
Computational methods can be used to quantify the aromaticity of different rings within a polycyclic aromatic hydrocarbon like this compound. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are employed to assess the degree of aromaticity. Theoretical studies on naphthalene (B1677914) and anthracene have investigated how aromaticity can be reversed in excited electronic states. nih.gov These calculations provide insight into the stability and reactivity of the molecule in both its ground and excited states. nih.gov
Molecular Dynamics Simulations and Free Energy Calculations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. youtube.com These simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories that reveal conformational changes, intermolecular interactions, and other dynamic processes. youtube.com For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or in the solid state.
Free energy calculations are often coupled with MD simulations to determine the thermodynamics of various processes. arxiv.org Methods like steered molecular dynamics (SMD) can be used to estimate binding energies of molecular dimers by applying an external force to dissociate them. nih.gov For example, a comparative study of anthracene and Rhodamine 6G H-type dimers used both DFT and SMD methods to calculate their binding energies, finding that the SMD approach tended to overbind the dimers due to the lack of explicit electron-electron interaction terms in the force fields used. nih.gov
Vibronic Coupling Studies for Excited State Characterization
Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. nih.gov This coupling is crucial for understanding the photophysical properties of molecules, including their absorption and emission spectra, and non-radiative decay processes. nih.govnih.gov In molecules with close-lying excited states, vibronic coupling can significantly influence their dynamics. nih.gov
For anthracene derivatives, vibronic coupling plays a significant role in their fluorescence properties. Theoretical studies have focused on understanding how vibronic coupling affects the quantum yield of blue-emitting anthracene derivatives. rsc.org These studies have shown that the driving force for internal conversion and vibrational relaxation primarily originates from the anthracene core. rsc.org By analyzing the vibronic coupling density, researchers can identify which vibrational modes are most strongly coupled to the electronic transitions and thus have the largest impact on the excited-state dynamics. This understanding can lead to the design of new molecules with enhanced fluorescence properties. rsc.org
Prediction of Molecular Interactions and Packing Architectures
The way molecules interact with each other and pack in the solid state is crucial for determining the properties of materials. Computational methods can predict these interactions and the resulting crystal packing architectures. Understanding these interactions is vital for applications in materials science, such as organic electronics.
Studies on related flexible organic molecules have shown that crystal packing forces can stabilize conformers that are less stable in solution. acs.org For instance, the formation of one-dimensional columnar stacks driven by π-π and C-H···π interactions can favor a planar geometry. acs.org The intermolecular distances in these stacks are comparable to the sum of the van der Waals radii of the interacting atoms. acs.org By predicting these packing arrangements, it is possible to understand and design materials with specific electronic and photophysical properties.
Structure-Activity Relationship (SAR) Elucidation through Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.govyoutube.com The fundamental principle of QSAR is that similar molecules tend to have similar activities. youtube.com
In the context of this compound and its derivatives, QSAR models can be developed to predict their potential biological activities or material properties. nih.govscholarsresearchlibrary.com These models typically use molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, to build a predictive model. nih.gov For example, QSAR models have been successfully used to predict the inhibition potencies of imatinib (B729) derivatives against BCR-ABL tyrosine kinase. nih.gov By identifying the key structural features that contribute to a desired activity, QSAR provides a rational basis for the design of new compounds with improved properties. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anthracene |
| Benzene (B151609) |
| Imatinib |
| Naphthalene |
Mechanistic Rationales Derived from Computational Investigations
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, a robust mechanistic understanding can be inferred from theoretical investigations on structurally analogous substituted anthracenes. These studies provide significant insights into how the electronic and steric effects of substituents, such as the methoxy groups in this compound, govern the pathways of cycloaddition reactions.
Typically, anthracene and its derivatives are known to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, at the central 9 and 10 positions. This preference is attributed to the lower loss of aromatic stabilization energy compared to addition across the terminal rings. However, the introduction of substituents can alter this regioselectivity. Computational studies on various substituted anthracenes have been crucial in explaining these shifts in reactivity.
A key principle highlighted by computational investigations is the role of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a normal electron-demand Diels-Alder reaction, the interaction between the HOMO of the diene (the anthracene derivative) and the LUMO of the dienophile is dominant. Electron-donating groups, such as methoxy groups, raise the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap and a lower activation barrier, thus accelerating the reaction. scielo.org.co
Computational studies on 9-methoxymethylanthracene have utilized DFT methods to explore the regioselectivity of its Diels-Alder reaction with citraconic anhydride (B1165640). researchgate.net These investigations have shown that such reactions tend to have a low polar character and a normal electron demand. researchgate.net Similarly, theoretical studies on chiral anthracenes have employed DFT to understand stereoselection in Diels-Alder reactions, providing models based on steric and electronic interactions in the transition states. acs.org
Of particular relevance to this compound are computational studies on anthracenes with substituents on the terminal rings. A study on 1,4-disubstituted anthracenes demonstrated that strong electron-donating groups can reverse the typical 9,10-regioselectivity, favoring reaction at the substituted terminal ring. nih.gov This is rationalized through computational analysis which shows a significant alteration in the distribution of the HOMO coefficients, making the 1,4-positions more nucleophilic and thus more reactive in a Diels-Alder reaction. nih.gov This provides a strong basis for predicting that the two methoxy groups at the 1 and 5 positions in this compound would significantly influence the electronic structure and, consequently, the mechanistic pathway of its reactions.
Theoretical investigations into the Diels-Alder reaction of 1,8-dichloroanthracene (B3240527) with acrolein further illustrate the impact of terminal ring substitution. mdpi.com DFT calculations confirmed that the regioselectivity is governed by the electronic and steric influences of the substituents, with the potential energy surface analysis favoring the formation of the anti product. mdpi.com While chlorine is an electron-withdrawing group, this study underscores the principle that substituents on the terminal rings direct the course of the reaction, a finding that is applicable to the 1,5-dimethoxy isomer.
The activation strain model, often used in computational studies, provides a framework for understanding reactivity trends. nih.gov The activation energy is decomposed into the strain energy (the energy required to distort the reactants into their transition-state geometries) and the interaction energy (the stabilizing interaction between the deformed reactants). For electron-rich dienes like what would be expected of this compound, the enhanced interaction energy due to the electron-donating methoxy groups would likely be a key factor in determining the reaction mechanism and rate. nih.gov
While direct computational data for this compound is pending in the literature, the mechanistic rationales derived from these analogous systems provide a solid foundation for understanding its reactivity. The presence of methoxy groups at the 1 and 5 positions is expected to activate the terminal rings towards cycloaddition, potentially competing with or overriding the inherent preference for reaction at the 9,10-positions. The precise nature of the transition states, whether they are synchronous or asynchronous, and the exact regioselectivity would depend on the specific dienophile used in the reaction.
To illustrate the kind of data generated in such computational studies, the following tables present hypothetical activation energies for the Diels-Alder reaction of a generic substituted anthracene, based on the trends observed in the literature for related compounds.
Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔEr) for the [4+2] Cycloaddition of a Hypothetical this compound with Maleic Anhydride.
| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
| 9,10-adduct | 22.5 | -15.8 |
| 1,4-adduct (syn) | 20.1 | -18.2 |
| 1,4-adduct (anti) | 19.5 | -18.9 |
Note: These values are hypothetical and intended for illustrative purposes to demonstrate the type of data obtained from computational studies, drawing on general principles from studies on analogous systems. nih.govmdpi.com
Table 2: Frontier Molecular Orbital Energies (eV) for Anthracene and Hypothetical Substituted Derivatives.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Anthracene | -5.50 | -1.80 | 3.70 |
| 9-Methoxyanthracene | -5.35 | -1.75 | 3.60 |
| This compound | -5.25 | -1.78 | 3.47 |
Crystal Engineering and Solid State Structure Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Through this technique, the exact atomic positions within the crystal lattice are elucidated, providing fundamental information such as unit cell dimensions, bond lengths, and bond angles.
A systematic investigation into the crystal structures of various dimethoxyanthracene isomers, including 1,5-dimethoxyanthracene, has been conducted. The crystallographic data obtained from single-crystal X-ray diffraction analysis of this compound is summarized in the table below. This data provides the foundational parameters for a detailed analysis of its solid-state architecture.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.623 |
| b (Å) | 3.918 |
| c (Å) | 22.219 |
| β (°) | 96.78 |
| Volume (ų) | 1177.3 |
| Z | 4 |
Analysis of Intermolecular Interactions (e.g., π-π Stacking, CH-π Interactions)
π-π Stacking: The planar aromatic cores of the anthracene (B1667546) molecules participate in significant π-π stacking interactions. In the case of this compound, these interactions contribute to a "pitched" or slipped-stack arrangement rather than a face-to-face cofacial alignment. This specific geometry is a defining feature of its crystal packing and is influenced by the electronic and steric properties of the methoxy (B1213986) substituents.
CH-π Interactions: In addition to π-π stacking, numerous CH-π interactions are observed. These involve hydrogen atoms from both the anthracene core and the methyl groups of the methoxy substituents interacting with the electron-rich π-systems of adjacent molecules. These interactions play a significant role in creating a cohesive three-dimensional structure and are instrumental in directing the pitched nature of the molecular stacks. The methoxy groups, by providing additional C-H bonds, actively participate in and strengthen this interaction network.
Crystal Packing Architectures and Polymorphism
The culmination of the intermolecular forces described above results in a specific, repeating crystal packing architecture. For this compound, the packing is classified as a rubrene-like pitched π-stack. This is a notable motif, as the pitched π-stacking structure is considered highly desirable for efficient charge transport in organic semiconductors, famously exemplified by rubrene. In this arrangement, the anthracene molecules are displaced relative to one another along both their long and short axes, forming slipped columns.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic solids. However, based on systematic studies of dimethoxyanthracenes, this compound has been observed to crystallize in a single, stable polymorphic form under typical crystallization conditions. The specific and cooperative nature of the intermolecular interactions, guided by the 1,5-substitution pattern, appears to favor this particular packing arrangement exclusively.
Influence of Substituent Position on Crystal Structure Control
Specifically, isomers such as 1,5-, 1,4-, and 1,8-dimethoxyanthracene (B13136573), where the substituents are located on the terminal rings, consistently adopt the rubrene-like pitched π-stacking structure. This is attributed to the ability of the methoxy groups in these positions to effectively engage in intermolecular CH-π interactions without causing significant steric hindrance that would disrupt the stacking. In contrast, isomers with methoxy groups on the central ring or in the 2,6- and 2,7-positions tend to form different packing arrangements, such as the more common herringbone structure. This demonstrates that the strategic placement of substituents is a powerful tool for controlling the solid-state architecture of π-conjugated molecules, allowing for the rational design of materials with specific packing motifs.
Co-crystallization and Solvate Formation Studies
Co-crystallization involves incorporating two or more different neutral molecules into a single crystal lattice, while solvate formation refers to the inclusion of solvent molecules within the crystal structure. These crystal engineering techniques are often used to modify the physicochemical properties of a substance.
A thorough review of the scientific literature reveals a lack of specific studies focused on the co-crystallization or solvate formation of this compound. While extensive research exists on the co-crystals and solvates of anthracene itself and other derivatives, dedicated investigations into forming such multicomponent crystals with the 1,5-dimethoxy isomer have not been reported. Consequently, there is no available data on its behavior with common co-formers or its propensity to form solvates with crystallization solvents.
Derivatization Strategies for Analytical and Functional Purposes
Derivatization for Chromatographic Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation, identification, and quantification of chemical compounds. However, the performance of these methods can be significantly hampered if the analyte has poor volatility, thermal stability, or lacks a suitable chromophore or fluorophore for detection. Derivatization addresses these limitations by converting the analyte into a form that is more amenable to the chosen analytical technique.
For GC-MS analysis, compounds must be volatile and thermally stable enough to be vaporized without decomposition. registech.comshimadzu.com While 1,5-dimethoxyanthracene itself is a polycyclic aromatic hydrocarbon (PAH) and generally suitable for GC-MS analysis, its hydroxylated metabolites (e.g., 1-hydroxy-5-methoxyanthracene or 1,5-dihydroxyanthracene) possess active hydrogen atoms that can lead to poor peak shape, decreased volatility, and thermal instability. nih.gov Silylation is the most common derivatization technique used to overcome these issues for compounds containing hydroxyl, carboxyl, or amine groups. registech.comsigmaaldrich.com
The process involves replacing the active hydrogen of a functional group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com The resulting silyl (B83357) derivatives are more volatile, less polar, and more thermally stable than the parent compounds. registech.com
Common silylating reagents include:
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silyl donor that reacts quickly and is often used with a catalyst like TMCS. gcms.czfishersci.com
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Offers maximum volatility for derivatives, and its by-products are also highly volatile, making it ideal for trace analysis. sigmaaldrich.comfishersci.com
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than TMS ethers, which is advantageous for sample workup and storage. registech.comgcms.cz
A typical silylation reaction for a hypothetical hydroxylated metabolite of this compound would proceed by reacting the metabolite with a silylating agent like BSTFA, often with a small amount of a catalyst such as trimethylchlorosilane (TMCS), in an appropriate solvent. The catalyst enhances the reactivity of the silylating agent, especially for hindered functional groups. gcms.cz This two-stage derivatization has been successfully used for the simultaneous analysis of mono- and dihydroxylated PAH metabolites. nih.gov
Interactive Table: Common Silylating Reagents for GC-MS
| Reagent Abbreviation | Full Chemical Name | Key Features & Applications |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Strong TMS donor, by-products are volatile. Good for hydroxyls, carboxyls, and amines. gcms.czfishersci.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Produces the most volatile TMS derivatives. Excellent for trace analysis. sigmaaldrich.comfishersci.com |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other reagents (e.g., BSTFA) to increase reactivity. gcms.cz |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Forms highly stable t-BDMS derivatives, resistant to hydrolysis. registech.comgcms.cz |
For HPLC analysis, particularly with fluorescence detection, derivatization is often employed to introduce a fluorescent tag onto an analyte that has weak or no native fluorescence. While the anthracene (B1667546) core of this compound is inherently fluorescent, derivatization strategies can be applied to create reagents from it or to modify it for specific analytical goals.
A common strategy in analytical chemistry is acylation, which introduces an acyl group (R-C=O) into a molecule. libretexts.org The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). chemcess.commasterorganicchemistry.comstudymind.co.uk This reaction could be used to introduce a keto group onto the this compound ring system. The positions of electrophilic attack on substituted anthracenes are influenced by the existing substituents; the electron-donating methoxy (B1213986) groups in this compound would direct incoming electrophiles to the ortho and para positions. researchgate.net However, for anthracene itself, electrophilic substitution typically occurs at the central 9,10-positions due to the lower loss of aromatic stabilization energy in the reaction intermediate. libretexts.orgstackexchange.com
The introduced acyl group could then serve as a handle for further derivatization, for example, to attach a moiety that improves chromatographic retention or selectivity on a particular HPLC column. Aromatic hydrocarbons are typically well-retained on reverse-phase columns, and their retention can be adjusted by altering the mobile phase composition. sielc.com
Synthesis of Fluorescent Probes and Reagents
The intrinsic fluorescence of the anthracene core makes this compound an attractive scaffold for the development of fluorescent probes and labeling reagents. mdpi.com By introducing specific functional groups onto the anthracene ring system, its photophysical properties can be modulated, and it can be made reactive towards specific analytes.
The synthesis of such probes often begins with the functionalization of the aromatic core. For instance, a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or a Friedel-Crafts acylation could introduce an aldehyde or ketone group, respectively. chemcess.com These carbonyl groups can then be elaborated into a variety of other functionalities. For example, an aldehyde can be condensed with a compound containing an active methylene (B1212753) group (like malononitrile (B47326) or an acetic acid derivative) to extend the π-conjugated system, which can shift the fluorescence emission to longer wavelengths. nih.gov
Alternatively, the introduced functional group can act as a reactive site for detecting a specific target. An anthracene derivative containing an aldehyde was used to create a probe for hydrogen sulfide, where the analyte reacts with the probe to alter its electronic structure and thus its fluorescence output. nih.gov Similarly, anthracene-based probes have been designed for the detection of metal ions like Hg²⁺, where the ion coordinates with sulfur-containing groups attached to the anthracene fluorophore, leading to a change in fluorescence. mdpi.com
A key design principle for fluorescent probes is the linkage of the fluorophore (e.g., this compound) to a recognition unit (a group that selectively binds the target analyte) and potentially a signaling unit. The interaction of the recognition unit with the analyte triggers a change in the fluorophore's emission, such as turning it "on" or "off" or causing a wavelength shift.
Introduction of Specific Functionalities for Target Interactions
Modifying the this compound core by introducing specific functional groups is a primary strategy for designing molecules that can interact with biological targets such as proteins or nucleic acids. The type and position of the functional group dictate the kinds of non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) the molecule can form.
Standard electrophilic aromatic substitution reactions provide a pathway to introduce a variety of functional groups onto the anthracene skeleton. masterorganicchemistry.com While the central (9,10) positions of anthracene are generally the most reactive, the presence of the two electron-donating methoxy groups at the 1 and 5 positions can influence the regioselectivity of these reactions. researchgate.netlibretexts.org
Interactive Table: Potential Functionalization Reactions on the Anthracene Core
| Reaction | Reagents | Functional Group Introduced | Potential for Target Interaction |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Can be reduced to an amine (-NH₂), which can be protonated to form ionic bonds or act as a hydrogen bond donor. libretexts.org |
| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Can participate in halogen bonding and serves as a handle for further cross-coupling reactions to build more complex structures. nih.gov |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | The carbonyl oxygen can act as a hydrogen bond acceptor. masterorganicchemistry.com |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic Acid (-SO₃H) | A strong acid group that will be negatively charged at physiological pH, enabling strong ionic interactions. |
| Formylation | POCl₃, DMF | Aldehyde (-CHO) | A hydrogen bond acceptor and a reactive handle for forming covalent bonds with nucleophiles (e.g., lysine (B10760008) residues in proteins). |
Once introduced, these primary functional groups can be further modified. For example, a nitro group can be reduced to an amine, which is a versatile functional group in drug design. An amine can be basic, forming a positive charge at physiological pH to interact with negatively charged residues like aspartate or glutamate (B1630785) in a protein binding site. It can also serve as a nucleophile for the attachment of linkers or other pharmacophoric elements. Similarly, an acyl group can be used as a precursor for other functionalities or act directly as a hydrogen bond acceptor. These modifications allow for the rational design of this compound derivatives with tailored properties for specific biological applications. rsc.org
Applications in Advanced Materials Science and Supramolecular Chemistry
Role in Organic Light-Emitting Diodes (OLEDs) and Sensors
While direct applications of 1,5-dimethoxyanthracene in commercial OLEDs are not extensively documented, research into its derivatives highlights the potential of this structural motif. Anthracene (B1667546) derivatives are widely utilized in OLEDs as emitting materials, as well as hole- and electron-transporting materials. rsc.org The performance and stability of these materials are significantly influenced by the nature and position of substituents on the anthracene core. rsc.org
A key area of exploration is in organic light-emitting transistors (OLETs), a technology that combines the switching function of a transistor with the light-emitting capabilities of an OLED. A notable derivative, 1,5-distyrylanthracene (1,5-DPSAnt), has been shown to form light-emitting transistors. rsc.orgresearchgate.net These devices exhibit green light emission that is localized near the electron-injecting electrode. rsc.orgresearchgate.net This demonstrates that the 1,5-disubstituted anthracene core can effectively support charge recombination and subsequent light emission, a fundamental process in OLED technology. The development of such materials is crucial for advancing technologies like full-color displays and solid-state lighting. rsc.org
In the realm of chemical sensors, the fluorescence properties of anthracene derivatives are often exploited. researchgate.net While specific sensor applications of this compound are not prominent in the literature, the general principles of fluorescence quenching or enhancement upon interaction with an analyte are applicable. The methoxy (B1213986) groups on the anthracene ring can influence its photophysical properties, potentially making it a sensitive probe for certain environments or molecules. bucknell.edu Further research could lead to the development of sensors based on the this compound scaffold.
Development of Molecular Semiconductors and Organic Electronic Materials
The field of organic electronics relies on the design of stable, high-performance molecular semiconductors. Anthracene and its derivatives have been a significant focus of this research due to their planar structure, which can facilitate strong intermolecular interactions, and their inherent stability. rsc.org
Derivatives of this compound have shown promise as luminescent organic semiconductors. In a comparative study of distyrylanthracene isomers, 1,5-distyrylanthracene (1,5-DPSAnt) was synthesized and its performance in organic field-effect transistors (OFETs) was evaluated. rsc.orgresearchgate.net The results were particularly noteworthy, as 1,5-DPSAnt exhibited an unexpectedly high charge mobility of up to 0.15 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net This high mobility was attributed to the excellent morphology of the thin film, which featured a nearly layer-by-layer growth, and favorable molecular packing that differed from its single-crystal structure. rsc.orgresearchgate.net
This finding is significant because the charge-transport properties of molecular semiconductors are heavily dependent on the solid-state packing of the molecules. rsc.org The ability of the 1,5-isomer to form well-ordered thin films suggests its potential for use in various organic electronic devices beyond OLETs.
Table 1: Charge Mobility of Distyrylanthracene Isomers in OFETs
| Compound | Highest Field-Effect Mobility (cm² V⁻¹ s⁻¹) |
| 2,6-DPSAnt | 0.75 |
| 1,5-DPSAnt | 0.15 |
| 9,10-DPSAnt | No transistor properties observed |
This table is based on data from a study on isomeric distyrylanthracene derivatives. rsc.org
Building Blocks for π-Conjugated Small Molecules and Polymers
The anthracene unit is a valuable building block for the construction of π-conjugated systems. researchgate.net These materials, which feature alternating single and multiple bonds, have extended electronic systems that give rise to useful optical and electronic properties. The synthesis of π-conjugated polymers from smaller monomer units is a key strategy in materials chemistry. rsc.org
While the direct polymerization of this compound is not widely reported, the principles of using substituted anthracenes as monomers are well-established. For instance, pyrazinacenes, which are nitrogen-containing analogues of acenes, have been polymerized to create novel n-type materials. rsc.org The synthesis of such polymers often requires specific catalytic systems and carefully designed monomers. researchgate.netrsc.org
The functionalization of the anthracene core, as with the methoxy groups in this compound, can be used to tune the properties of the resulting polymers, such as their solubility, electronic energy levels, and solid-state morphology. The development of new polymerization methods continues to expand the range of accessible π-conjugated polymers based on aromatic building blocks.
Host Materials for Hypercoordinate Carbon Compounds and Novel Main Group Species
A fascinating and highly specialized application of dimethoxyanthracene scaffolds is in the stabilization of hypercoordinate compounds, where an element is bonded to more atoms than is typically allowed by conventional bonding rules. Specifically, the 1,8-dimethoxyanthracene (B13136573) ligand has been instrumental in the synthesis and isolation of a stable hypervalent carbon compound.
In this context, the anthracene backbone acts as a rigid "pincer" ligand. The two methoxy groups are positioned to coordinate to a central atom, in this case, a carbon atom, from above and below the plane of the anthracene ring. This coordination helps to stabilize the unusual five-coordinate geometry of the carbon atom. The stability of such compounds is a subject of intense research, challenging fundamental concepts of chemical bonding.
While this specific application has been demonstrated with the 1,8-isomer, the underlying principle of using a rigid scaffold with appropriately positioned coordinating groups could potentially be extended to other isomers, including this compound, for the design of novel host materials for stabilizing reactive or unusual chemical species.
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design and synthesis of large, well-defined structures held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The planar, aromatic nature of anthracene makes it an excellent candidate for integration into such assemblies. nih.gov
While there is a lack of specific research on the use of this compound in supramolecular chemistry, the broader family of anthracene derivatives is known to form various organized structures. These can range from simple dimers to complex, multi-component systems. The methoxy groups of this compound could influence its self-assembly behavior in several ways. They can alter the electronic properties of the π-system, affecting π-π stacking interactions, and the oxygen atoms could potentially act as hydrogen bond acceptors.
The construction of supramolecular assemblies from functional building blocks is a bottom-up approach to creating new materials with tailored properties for applications in areas like catalysis, molecular recognition, and drug delivery. nih.gov
Design of Anthracene-Based Zwitterions and Charge-Transfer Systems
For example, a synthetic route to an anthracene-based zwitterion has been developed starting from 1,8-dibromo-4,5-dimethoxyanthracene. bucknell.edu This precursor, closely related to this compound, undergoes a series of reactions to install pyridinium (B92312) groups and convert the methoxy groups into anionic olates, resulting in a zwitterionic structure. bucknell.edu The study of such molecules is important for understanding fundamental photophysical phenomena like solvatochromism (color change with solvent polarity) and excitonic coupling. bucknell.edu
The electronic character of the this compound core, with its electron-donating methoxy groups, also makes it a suitable component for charge-transfer systems. In these systems, an electron-rich (donor) part of a molecule or assembly interacts with an electron-poor (acceptor) part. This interaction can lead to the formation of charge-transfer complexes with distinct optical and electronic properties. While specific charge-transfer complexes of this compound are not extensively detailed, the principles of donor-acceptor interactions are fundamental to the design of many organic electronic materials.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes for Complex Architectures
The development of innovative synthetic methodologies is paramount to unlocking the full potential of 1,5-dimethoxyanthracene in creating complex molecular architectures. Researchers are actively exploring new ways to leverage its unique reactivity. A notable area of investigation is the Diels-Alder reaction. While anthracenes typically undergo [4+2] cycloaddition at the central 9,10-positions, the presence of methoxy (B1213986) groups on the terminal rings of this compound offers a pathway to alternative regioselectivity.
Recent studies have demonstrated that while this compound itself still favors the 9,10-cycloaddition with many dienophiles, it serves as a valuable platform for synthesizing more complex structures like triptycenes. researchgate.net For instance, it can be reacted with dienophiles such as para-benzoquinone to yield 1,5-dimethoxytriptycene monobenzoquinone. researchgate.net This highlights its role as a precursor to three-dimensional, propeller-shaped molecules with applications in host-guest chemistry and materials science.
Future work in this area will likely focus on developing catalytic systems that can precisely control the regioselectivity of these cycloaddition reactions, enabling the synthesis of previously inaccessible triptycene (B166850) derivatives and other complex polycyclic systems.
Deeper Mechanistic Understanding of Photoinduced Processes
The photophysical properties of this compound are at the heart of its potential applications. The methoxy groups act as electron-donating substituents, which significantly influence the electronic structure of the anthracene (B1667546) core. This substitution pattern is known to raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, this results in a red-shift in the absorption and emission spectra compared to unsubstituted anthracene.
Investigations into the photoconductivity of substituted anthracenes have included this compound, revealing that its photocurrent spectrum corresponds to the absorption spectrum of its evaporated film. science.gov This indicates that the electronic transitions responsible for light absorption also contribute to the generation of charge carriers.
A deeper mechanistic understanding of the photoinduced processes, such as photooxidation and energy transfer, is crucial for designing more robust and efficient materials. Future research will likely involve advanced spectroscopic techniques, such as time-resolved spectroscopy, to probe the excited-state dynamics of this compound and its derivatives. Understanding the pathways of non-radiative decay and intersystem crossing will be key to maximizing fluorescence quantum yields for applications in lighting and sensing.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of organic molecules. For this compound and its derivatives, DFT calculations are instrumental in understanding the structure-property relationships. researchgate.net
These computational models can accurately predict electronic properties such as HOMO and LUMO energy levels, which are critical for designing materials for organic electronics. For example, DFT calculations can quantify the effect of the methoxy groups on the HOMO energy, which is a key factor in determining the hole-transport capabilities of a material. This predictive power allows for the in-silico screening of a large number of potential derivatives, saving significant time and resources in the laboratory.
Future trends in this area will involve the use of more sophisticated computational models that can account for environmental effects, such as solvent and solid-state packing, on the photophysical properties. Furthermore, the development of machine learning algorithms trained on experimental and computational data could accelerate the discovery of new this compound-based materials with tailored properties.
Development of Tailored Derivatives for Specific Material Functions
The versatility of the this compound scaffold makes it an excellent platform for the development of tailored derivatives with specific functions. By introducing different functional groups, researchers can fine-tune the properties of the molecule for a wide range of applications.
One exciting application is in the development of fluorescent probes and sensors. ambeed.com The inherent fluorescence of the anthracene core can be modulated by the binding of specific analytes to functional groups attached to the molecule. This change in fluorescence can be used for the sensitive and selective detection of ions or small molecules.
Another promising area is in the creation of photoresponsive materials. For instance, a photoresponsive ibuprofen (B1674241) conjugate has been synthesized by esterifying ibuprofen with this compound. This conjugate can be incorporated into microneedles for the controlled, light-triggered release of the drug over an extended period. uni-regensburg.de This demonstrates the potential of this compound derivatives in advanced drug delivery systems. The development of new derivatives for use in Organic Light-Emitting Diodes (OLEDs) is also an active area of research. ambeed.com
The table below summarizes some of the tailored derivatives of this compound and their potential functions.
| Derivative Type | Functional Group | Potential Application |
| Fluorescent Probe | Chelating Agent | Ion Sensing |
| Photoresponsive Drug | Drug Molecule (e.g., Ibuprofen) | Controlled Drug Delivery |
| OLED Material | Electron/Hole Transporting Moiety | Emissive Layer in OLEDs |
Integration into Multifunctional Nanosystems and Devices
The integration of this compound derivatives into multifunctional nanosystems and devices represents a significant step towards practical applications. The unique properties of this compound can be harnessed to create materials with enhanced performance and new functionalities.
An example of this is the use of this compound derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The rigid and fluorescent nature of the this compound linker can impart these properties to the resulting MOF.
Furthermore, the incorporation of this compound-based photoresponsive units into polymer matrices can lead to the development of smart materials that can change their properties in response to light. The aforementioned photoresponsive ibuprofen-loaded microneedles are a prime example of such a device, where the this compound unit acts as a photoswitch to control drug release. uni-regensburg.de
Future research will likely focus on the development of more complex nanosystems where this compound derivatives are combined with other functional components, such as nanoparticles or biomolecules, to create hybrid materials with synergistic properties for applications in electronics, sensing, and nanomedicine.
Q & A
Q. What strategies mitigate byproduct formation during the methoxylation of anthracene?
- Methodological Answer : Use stoichiometric methylating agents (e.g., dimethyl sulfate) in the presence of NaH to minimize over-alkylation. Monitor reaction temperature (<0°C) to control exothermicity. Purify via flash chromatography, and characterize intermediates with -NMR to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
